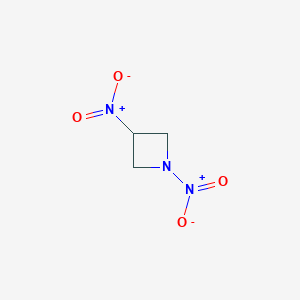![molecular formula C10H9N3O2 B14279435 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine CAS No. 120879-03-0](/img/structure/B14279435.png)
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is a heterocyclic compound that features a quinoxaline core fused with a dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxyquinoxaline with an amine derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dioxin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
- 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its quinoxaline core and dioxin ring provide a versatile platform for the development of novel compounds with diverse applications.
Propriétés
Numéro CAS |
120879-03-0 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2,3-dihydro-[1,4]dioxino[2,3-b]quinoxalin-7-amine |
InChI |
InChI=1S/C10H9N3O2/c11-6-1-2-7-8(5-6)13-10-9(12-7)14-3-4-15-10/h1-2,5H,3-4,11H2 |
Clé InChI |
WNUUTSDKDBWUTG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=NC3=C(C=CC(=C3)N)N=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)
![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)







